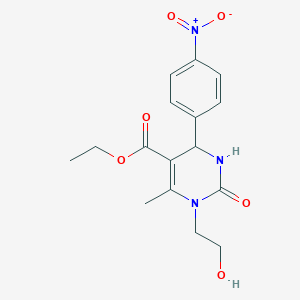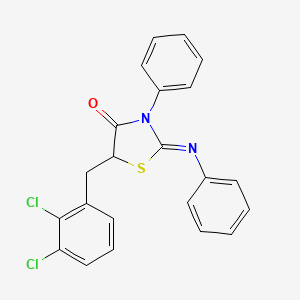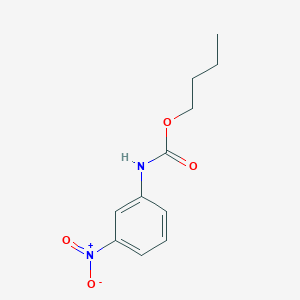![molecular formula C16H12BrN7O4 B11094297 N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11094297.png)
N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of bromine, hydroxyl, nitro, phenyl, and tetrazole groups, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with 2-(5-phenyl-2H-tetrazol-2-yl)aceto hydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of azide or cyanide derivatives
Scientific Research Applications
N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. For example, the nitro group may participate in redox reactions, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-METHYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE
- N’-[(E)-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE
- N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-IMIDAZOL-2-YL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C16H12BrN7O4 |
|---|---|
Molecular Weight |
446.21 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C16H12BrN7O4/c17-12-6-11(15(26)13(7-12)24(27)28)8-18-19-14(25)9-23-21-16(20-22-23)10-4-2-1-3-5-10/h1-8,26H,9H2,(H,19,25)/b18-8+ |
InChI Key |
PLMHZXUBBXSFBF-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-(4-iodobutyl)quinolinium](/img/structure/B11094215.png)

![7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B11094232.png)
![1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B11094234.png)
![2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one](/img/structure/B11094237.png)
![N,N-dimethyl-4-[(1E,3E)-3-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}prop-1-en-1-yl]aniline](/img/structure/B11094248.png)

![5'-bromo-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11094263.png)
![(8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione](/img/structure/B11094275.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11094286.png)
![1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11094292.png)
![4-(decyloxy)-N-(2-{[4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)benzyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11094304.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide](/img/structure/B11094308.png)

